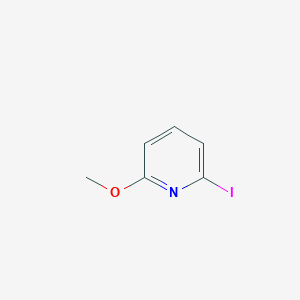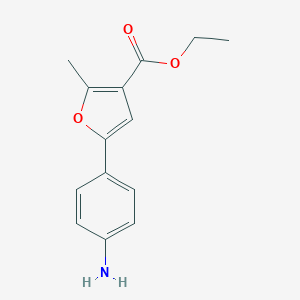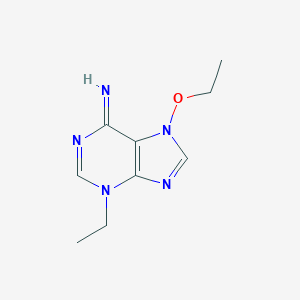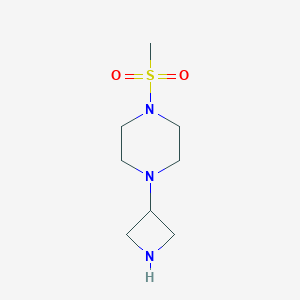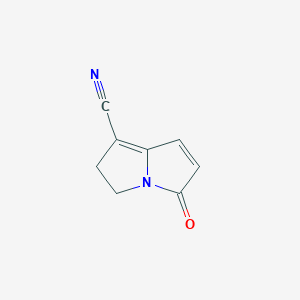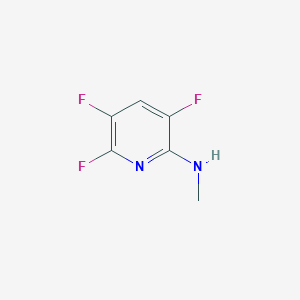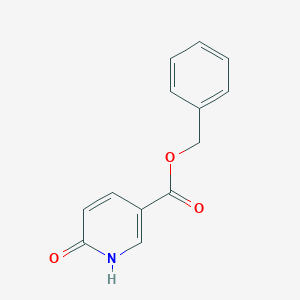
Ac-IETD-CHO
描述
乙酰基-异亮氨酸-谷氨酸-苏氨酸-天冬氨酸醛: 是一种合成的肽醛,可作为胱天蛋白酶(尤其是胱天蛋白酶-8)的强效抑制剂。胱天蛋白酶是半胱氨酸蛋白酶家族,在细胞凋亡(程序性细胞死亡)和炎症中起着至关重要的作用。 该化合物广泛应用于生物化学研究中,用于研究细胞凋亡的机制并开发针对胱天蛋白酶活性的潜在治疗剂 .
科学研究应用
化学: 乙酰基-异亮氨酸-谷氨酸-苏氨酸-天冬氨酸醛用作研究胱天蛋白酶结构和功能的工具。它有助于阐明这些酶的催化机制和底物特异性。
生物学: 在生物学研究中,该化合物用于研究细胞凋亡的途径。它用于抑制细胞培养实验中的胱天蛋白酶活性,使研究人员能够研究胱天蛋白酶抑制对细胞死亡和存活的影响。
医学: 乙酰基-异亮氨酸-谷氨酸-苏氨酸-天冬氨酸醛在治疗涉及过度细胞凋亡的疾病(如神经退行性疾病和缺血性损伤)方面具有潜在的治疗应用。它也被探索作为开发胱天蛋白酶抑制剂作为药物的先导化合物。
工业: 在制药行业,该化合物用于药物发现和开发过程。 它作为筛选和优化新型胱天蛋白酶抑制剂的参考化合物 .
作用机制
乙酰基-异亮氨酸-谷氨酸-苏氨酸-天冬氨酸醛通过结合到胱天蛋白酶的活性位点(尤其是胱天蛋白酶-8)发挥其作用。醛基与活性位点中的半胱氨酸残基形成共价键,抑制酶的蛋白水解活性。这种抑制阻止下游底物的裂解,从而阻断凋亡信号通路。 分子靶标包括胱天蛋白酶的催化半胱氨酸残基,所涉及的途径包括细胞凋亡的内在途径和外在途径 .
生化分析
Biochemical Properties
Acetyl-Ile-Glu-Thr-Asp-aldehyde interacts with caspase-8, a cysteine-dependent protease involved in apoptosis . It blocks the cleavage of the 32kD caspase-3 precursor into the p12 and p20 subunits, thus inhibiting the formation of active caspase-8 .
Cellular Effects
Acetyl-Ile-Glu-Thr-Asp-aldehyde has significant effects on various types of cells and cellular processes. It inhibits Fas-mediated apoptotic cell death, hemorrhage, and liver failure . Additionally, it can inhibit cytotoxic T lymphocytes induced cell death .
Molecular Mechanism
Acetyl-Ile-Glu-Thr-Asp-aldehyde exerts its effects at the molecular level by binding to caspase-8 and inhibiting its activity . This inhibition blocks the cleavage of the caspase-3 precursor, preventing the formation of active caspase-8 .
Metabolic Pathways
Acetyl-Ile-Glu-Thr-Asp-aldehyde is involved in the apoptosis pathway, where it interacts with caspase-8
准备方法
合成路线和反应条件: 乙酰基-异亮氨酸-谷氨酸-苏氨酸-天冬氨酸醛的合成涉及使用固相肽合成 (SPPS) 分步组装肽链。该过程通常包括以下步骤:
氨基酸偶联: 异亮氨酸、谷氨酸、苏氨酸和天冬氨酸依次偶联到固体支持树脂上,使用偶联试剂如 N,N'-二异丙基碳二亚胺 (DIC) 和羟基苯并三唑 (HOBt)。
乙酰化: 使用乙酸酐对肽的 N 端进行乙酰化,形成乙酰基。
从树脂上裂解: 使用含有三氟乙酸 (TFA) 的裂解混合物将肽从树脂上裂解下来。
醛形成: 使用特定试剂如高碘酸钠 (NaIO4) 将 C 端天冬氨酸转化为醛基。
工业生产方法: 乙酰基-异亮氨酸-谷氨酸-苏氨酸-天冬氨酸醛的工业生产遵循类似的合成路线,但规模更大。 自动化肽合成仪和高通量纯化技术(如高效液相色谱 (HPLC))被用于确保高产率和纯度 .
化学反应分析
反应类型:
氧化: 乙酰基-异亮氨酸-谷氨酸-苏氨酸-天冬氨酸醛可以发生氧化反应,特别是在醛基处,形成羧酸。
还原: 醛基可以使用还原剂如硼氢化钠 (NaBH4) 还原为醇。
取代: 该肽可以参与亲核取代反应,其中醛基与亲核试剂反应形成各种衍生物。
常见试剂和条件:
氧化: 高碘酸钠 (NaIO4) 用于形成醛。
还原: 硼氢化钠 (NaBH4) 用于将醛还原为醇。
取代: 各种亲核试剂如胺和硫醇可以与醛基反应。
主要产物:
氧化: 羧酸。
还原: 醇。
取代: 具有不同官能团的衍生物
相似化合物的比较
类似化合物:
乙酰基-天冬氨酸-谷氨酸-缬氨酸-天冬氨酸醛: 另一种结构相似但氨基酸序列不同的胱天蛋白酶抑制剂。
乙酰基-亮氨酸-谷氨酸-组氨酸-天冬氨酸醛: 抑制胱天蛋白酶-9 且具有不同的氨基酸组成。
乙酰基-异亮氨酸-谷氨酸-苏氨酸-天冬氨酸-对硝基苯胺: 胱天蛋白酶-8 的显色底物,用于酶活性测定。
独特性: 乙酰基-异亮氨酸-谷氨酸-苏氨酸-天冬氨酸醛的独特性在于它对胱天蛋白酶-8 的高特异性和与酶活性位点形成共价键的能力。 这种特异性使其成为研究胱天蛋白酶-8 介导的细胞凋亡和开发靶向治疗剂的宝贵工具 .
属性
IUPAC Name |
(4S)-4-[[(2S,3S)-2-acetamido-3-methylpentanoyl]amino]-5-[[(2S,3R)-1-[[(2S)-1-carboxy-3-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34N4O10/c1-5-10(2)17(22-12(4)28)20(34)24-14(6-7-15(29)30)19(33)25-18(11(3)27)21(35)23-13(9-26)8-16(31)32/h9-11,13-14,17-18,27H,5-8H2,1-4H3,(H,22,28)(H,23,35)(H,24,34)(H,25,33)(H,29,30)(H,31,32)/t10-,11+,13-,14-,17-,18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXTKTZHLZLOIIO-PBEPODTISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C=O)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)O)C=O)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34N4O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Ac-IETD-CHO acts as a competitive, irreversible inhibitor of caspase-8. Its tetrapeptide sequence (Ile-Glu-Thr-Asp) mimics the caspase-8 cleavage site, allowing it to bind to the enzyme's active site. The aldehyde group then forms a covalent bond with the catalytic cysteine residue, effectively blocking caspase-8 activity. [, ] This inhibition disrupts the caspase cascade, preventing the activation of downstream executioner caspases like caspase-3 and ultimately inhibiting apoptosis. [, ]
ANone: While the papers provided don't delve into detailed spectroscopic data, this compound's molecular formula is C23H38N4O10, and its molecular weight is 530.57 g/mol. Further information regarding spectroscopic properties like NMR and mass spectrometry can be obtained from the compound supplier or through specific database searches.
ANone: The provided research primarily focuses on this compound's activity in biological systems and doesn't explicitly address material compatibility or stability under various conditions. Such information is typically found in the compound's technical data sheet or through direct communication with the supplier.
A: this compound is not a catalyst; it functions exclusively as a caspase-8 inhibitor. [, ] This selectivity makes it a valuable tool in dissecting apoptotic pathways, particularly in distinguishing between caspase-8-dependent and -independent mechanisms. [, , ] Researchers utilize this compound in both in vitro and in vivo studies to investigate caspase-8's role in various cellular processes, including cancer development, neurodegeneration, and immune responses. [, , ]
A: Although specific SAR studies weren't discussed, the research highlights the importance of the tetrapeptide sequence (Ile-Glu-Thr-Asp) for caspase-8 recognition and binding. [] Modifications to this sequence could potentially alter its affinity and selectivity for caspase-8. For instance, changing the aspartic acid (Asp) residue at the P1 position might diminish its inhibitory potency. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[4-Methoxy-2-(methoxymethoxy)phenyl]boronic acid](/img/structure/B69131.png)
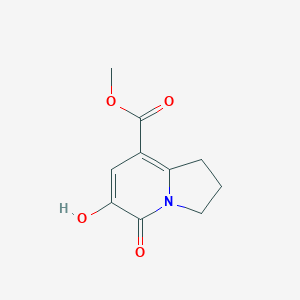
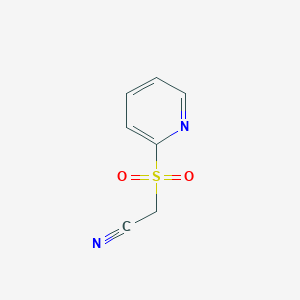
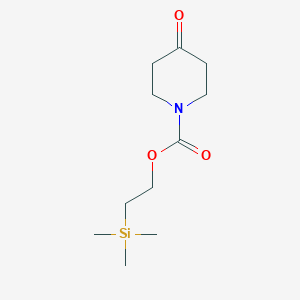
![9-Benzyl-3,9-diazaspiro[5.5]undecane-2,4-dione](/img/structure/B69140.png)
